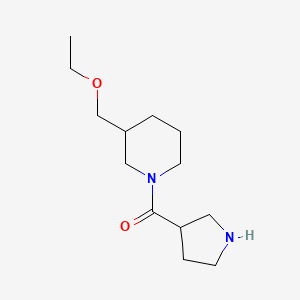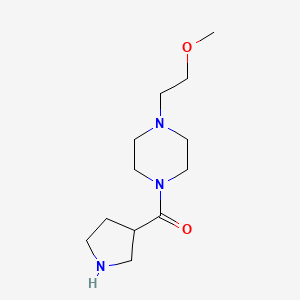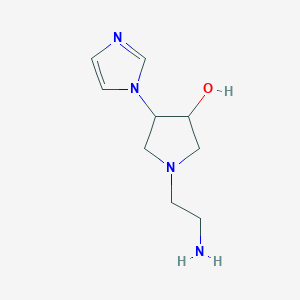
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biological Properties of Heterocyclic Compounds
Heterocyclic compounds, including structures similar to 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, exhibit a wide range of chemical and biological properties. The synthesis, transformation, and application of these compounds have been extensively studied due to their relevance in medicinal chemistry, catalysis, and materials science. Heterocyclic compounds with imidazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The versatility of these compounds stems from their ability to participate in various chemical reactions, allowing for the design of novel molecules with specific functions (Abdurakhmanova et al., 2018).
Applications in Drug Discovery
The pyrrolidine ring, a common feature in many bioactive molecules, is utilized in drug discovery for the development of compounds targeting the central nervous system (CNS), among other therapeutic areas. The saturation and stereochemistry provided by the pyrrolidine ring enhance the three-dimensional coverage of molecules, potentially leading to drugs with novel modes of action. Research on pyrrolidine derivatives, including those related to this compound, has yielded insights into the structural requirements for biological activity, paving the way for the synthesis of new compounds with improved efficacy and selectivity (Li Petri et al., 2021).
Catalysis and Organic Synthesis
Heterocyclic compounds are also prominent in catalysis and organic synthesis, where their unique electronic and structural properties facilitate diverse chemical transformations. The functionalization and manipulation of heterocyclic scaffolds, including imidazole derivatives, allow for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a variety of organic molecules, demonstrating their fundamental role in advancing chemical research (Kantam et al., 2013).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-4-imidazol-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNRUHDJHUJRFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


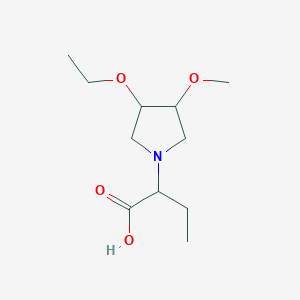



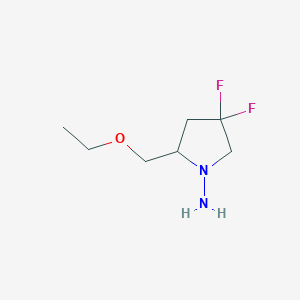

![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)

